molecular formula C17H18N2O2 B8566689 Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-3-carboxylate

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridine-3-carboxylate

Cat. No. B8566689
M. Wt: 282.34 g/mol
InChI Key: JKQYHZHNZNINRW-UHFFFAOYSA-N
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Patent
US06482832B1

Procedure details

4.0 g (19.4 mmol) of ethyl 2-chloronicotinate, together with 3.2 g (19.4 mmol) of 1,2,3,4-tetrahydroisoquinoline hydrochloride and 5.36 g of potassium carbonate were heated at 110° C. for 3 h in 50 ml of DMF while stirring. Water was then added and the whole was extracted with ether; the ether phase was then washed with ammonium chloride, dried and evaporated. The crude product was purified chromatographically (silica gel/heptane-ethyl acetate 20-1), giving a yield of 4.8 g (87%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5].Cl.[CH2:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:17][CH2:16][NH:15]1.C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[CH2:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH2:17][CH2:16][N:15]1[C:2]1[N:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C(=O)OCC)C=CC=N1
Name
Quantity
3.2 g
Type
reactant
Smiles
Cl.C1NCCC2=CC=CC=C12
Name
Quantity
5.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with ether
WASH
Type
WASH
Details
the ether phase was then washed with ammonium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified chromatographically (silica gel/heptane-ethyl acetate 20-1)
CUSTOM
Type
CUSTOM
Details
giving a yield of 4.8 g (87%)

Outcomes

Product
Name
Type
Smiles
C1N(CCC2=CC=CC=C12)C1=C(C(=O)OCC)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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